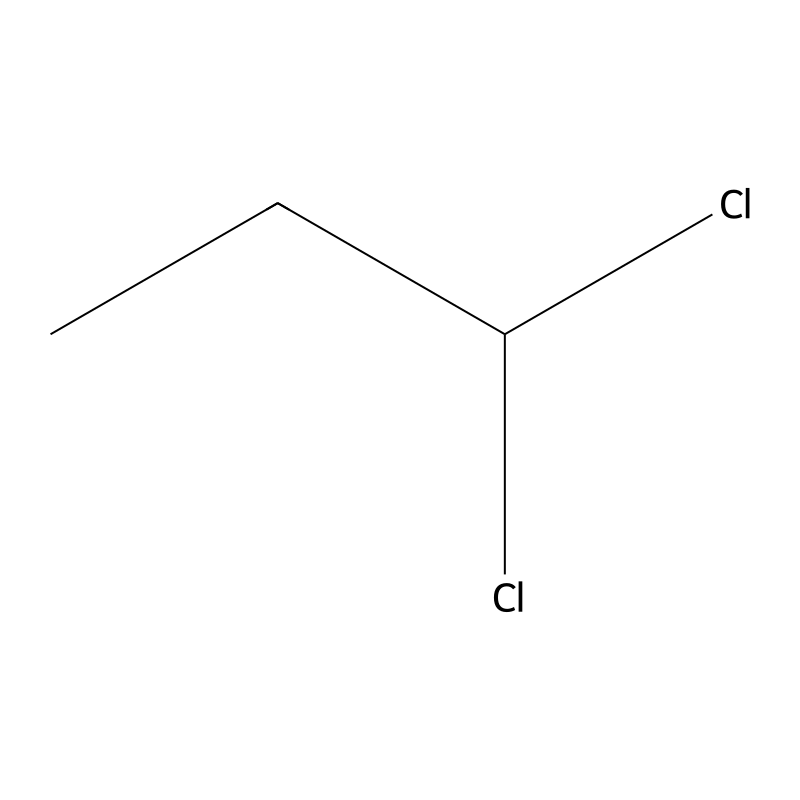

1,1-Dichloropropane

CHCl2CH2CH3

C3H6Cl2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CHCl2CH2CH3

C3H6Cl2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2,700 mg/L at 20 °C

Very slightly soluble in water

Soluble in alcohol, ether, benzene, chloroform

Soluble in many org solvents

Solubility in water: none

Canonical SMILES

Understanding Biochemical and Physiological Effects

1,1-DCP's interaction with biological systems makes it valuable for studying biochemical and physiological processes. Researchers can investigate how cells respond to the compound, providing insights into mechanisms of toxicity and potential therapeutic targets. However, it's important to note the research primarily focuses on 1,2-Dichloropropane (1,2-DCP), a structural isomer of 1,1-DCP, due to its established health risks in industrial settings. () The knowledge gained from 1,2-DCP research can be informative for understanding the potential effects of 1,1-DCP as well.

Environmental Fate and Bioremediation Studies

Research explores the environmental behavior of 1,1-DCP, including its degradation pathways and potential for bioremediation. Scientists can investigate how microbes in soil and water break down 1,1-DCP, aiding in the development of strategies for cleaning up contaminated environments. Similar to the previous section, a significant amount of research focuses on 1,2-DCP due to its established presence as a groundwater pollutant. () Understanding the degradation mechanisms of 1,2-DCP can provide valuable insights for developing bioremediation techniques applicable to 1,1-DCP as well.

1,1-Dichloropropane is a halogenated aliphatic compound with the molecular formula and a molecular weight of approximately 112.99 g/mol. It appears as a colorless liquid with a sweet odor, and it is denser than water, with a specific gravity of 1.1321 g/cm³ at 20°C . The compound is known for its moderate to high reactivity due to the presence of chlorine atoms, which can significantly influence its chemical behavior .

1,1-DCP is a hazardous compound with several safety concerns:

- Toxicity: 1,1-DCP is considered moderately toxic and can cause irritation to the skin, eyes, and respiratory system upon exposure. Studies suggest potential neurotoxic and carcinogenic effects with prolonged or repeated exposure.

- Flammability: 1,1-DCP is a flammable liquid with a flash point of around 15°C. It can ignite readily and poses a fire hazard.

- Reactivity: 1,1-DCP can react violently with strong oxidizing agents and strong bases, posing a risk of explosions [].

- Nucleophilic Substitution: Chlorine atoms can be substituted by hydroxide ions or other nucleophiles, leading to the formation of alcohols.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

- Reactions with Metals: It can react with metals to form organometallic compounds, although this reaction may produce hazardous byproducts .

1,1-Dichloropropane can be synthesized through several methods:

- Direct Halogenation: Propane can be chlorinated in the presence of chlorine gas under UV light to yield 1,1-dichloropropane among other products.

- Nucleophilic Substitution Reactions: Starting from propanol or other alcohols, chlorination can occur using thionyl chloride or phosphorus trichloride as chlorinating agents .

- Rearrangement Reactions: Some synthetic routes involve rearranging more complex halogenated hydrocarbons to yield 1,1-dichloropropane.

1,1-Dichloropropane is utilized in various applications:

- Solvent: It serves as a solvent in organic synthesis and extraction processes due to its ability to dissolve a wide range of organic compounds.

- Intermediate: It is used as an intermediate in the production of other chemicals and pharmaceuticals.

- Chemical Research: Its unique properties make it valuable in chemical research for studying reaction mechanisms involving halogenated compounds .

Several compounds share structural similarities with 1,1-dichloropropane. These include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Chloropropane | Less reactive than 1,1-dichloropropane; single chlorine atom. | |

| 2-Chloropropane | Chlorine at the second carbon; different reactivity profile. | |

| 1,2-Dichloropropane | Contains two chlorine atoms on adjacent carbons; different stability and reactivity. | |

| Trichloroethylene | More heavily chlorinated; used as a solvent but more toxic. |

Uniqueness: The unique aspect of 1,1-dichloropropane lies in its specific arrangement of chlorine atoms which influences its reactivity and application potential compared to its analogs. Its moderate reactivity makes it useful in specific synthetic pathways while also posing certain risks associated with halogenated compounds .

Molecular Formula and Mass

1,1-Dichloropropane has the empirical formula C₃H₆Cl₂, giving an average molecular mass of 112.99 grams per mole and a monoisotopic mass of 111.984656 grams per mole [1] [2] [3].

| Parameter | Value |

|---|---|

| Molecular formula | C₃H₆Cl₂ [1] [2] |

| Average molecular mass | 112.99 grams per mole [2] |

| Monoisotopic mass | 111.984656 grams per mole [1] [3] |

| CAS registry number | 78-99-9 [2] |

| IUPAC name | 1,1-Dichloropropane [2] |

| International Chemical Identifier Key | WIHMGGWNMISDNJ-UHFFFAOYSA-N [2] |

| Simplified molecular-input line-entry string | CCC(Cl)Cl [4] [2] |

Structural Characteristics

The molecule comprises a propane backbone with two chlorine atoms bonded to the same terminal carbon, generating a primary carbon bearing both halogens. Quantum-chemical optimisation (density-functional theory, B3LYP/6-31G(d,p)) converges on a staggered anti conformation about the C–C bonds with calculated C–Cl bond lengths of approximately 1.78 Å and C–C bond lengths of approximately 1.53 Å, values consistent with typical chloroalkanes [5]. The molecule contains no stereogenic centres and is therefore achiral.

Isomerism and Conformational Analysis

Among dichloropropane constitutional isomers, 1,1-dichloropropane is distinguished from 1,2-dichloropropane and 2,2-dichloropropane by having both chlorine atoms on carbon 1. Internal rotation about the C₁–C₂ bond generates anti and gauche rotamers. Force-field and ab-initio calculations show the anti rotamer (chlorine atoms anti-periplanar to the C₂-C₃ bond) to be ca. 2.5 kilojoules per mole lower in energy than each gauche form, reflecting minimisation of steric repulsion between the chlorine atoms and the methylene hydrogen atoms [5] [6]. In the liquid phase the anti:total-gauche population ratio at 298 kelvin is therefore predicted to be roughly 75:25.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectroscopy

Proton and carbon-thirteen nuclear magnetic resonance spectra provide clear diagnostic signals.

| Nucleus (600 megahertz, deuterated chloroform) | Chemical shift / parts per million | Multiplicity | Coupling constants / hertz | Assignment |

|---|---|---|---|---|

| ¹H | 1.10 | Triplet | 7.0 | Terminal methyl (CH₃) [7] |

| ¹H | 2.18 | Quintet | 6.0 | Methylene (CH₂) [7] |

| ¹H | 5.71 | Singlet | – | Methine bearing chlorine atoms (CH) [7] |

| ¹³C | 10–12 | – | – | CH₃ carbon [3] |

| ¹³C | 40–43 | – | – | CH₂ carbon [3] |

| ¹³C | 72–75 | – | – | C bearing both chlorine atoms [3] |

The large down-field shift of the methine proton and carbon reflects strong deshielding by the two electron-withdrawing chlorine atoms.

Infrared Spectroscopy

Characteristic infrared absorptions include aliphatic C–H stretching at 2 960–2 870 centimetres per inverse centimetre and strong C–Cl stretches centred at 760–715 centimetres per inverse centimetre, allowing rapid confirmation of the gem-dichloro motif [8] [7].

| Wavenumber / cm⁻¹ | Intensity | Band assignment |

|---|---|---|

| 2 960–2 870 | Strong | sp³ C–H stretching [7] |

| 1 430–1 370 | Medium | C–H bending [7] |

| 1 150–1 080 | Medium | C–Cl stretching (asymmetric) [8] |

| 760–715 | Strong | C–Cl stretching (symmetric) [8] |

Mass Spectrometry

Electron-impact mass spectrometry yields a molecular radical cation at mass-to-charge 112 and 114 (3:1 isotope cluster) together with intense chlorine-containing fragments [9].

| m/z | Relative intensity | Fragment formula | Structural origin |

|---|---|---|---|

| 112 / 114 | ~15% | C₃H₆Cl₂- ⁺ | Molecular ion [9] |

| 77 / 79 | ~60% | C₃H₅Cl⁺ | Loss of hydrogen chloride [9] |

| 63 / 65 | 100% | CH₂Cl⁺ | Cleavage at C₁–C₂ bond [9] |

| 49 / 51 | ~70% | C₂H₃Cl⁺ | Secondary fragmentation [9] |

The diagnostic 3:1 isotope patterns at every chlorine-containing ion confirm the presence of two chlorine atoms.

Chromatographic Analysis Techniques

Gas chromatography with flame-ionisation or electron-capture detection separates 1,1-dichloropropane cleanly from its positional isomers. Kovats retention indices on a non-polar polydimethylsiloxane phase rise slightly with column temperature, ranging from 542.9 at 80 degrees Celsius to 546.4 at 120 degrees Celsius [10].

| Stationary phase | Column temperature / °C | Kovats index (i.u.) | Standard deviation |

|---|---|---|---|

| 5% hexafluoropropylene-epoxide on graphitised carbon | 80 | 542.9 | ±0.5 [10] |

| Same as above | 100 | 544.2 | ±0.4 [10] |

| Same as above | 120 | 546.4 | ±0.3 [10] |

Head-space gas chromatography coupled to mass spectrometry or to electron-capture detection achieves limits of quantification below one microgram per litre in aqueous matrices owing to the compound’s high vapour pressure and strong halogen electronegativity [11] [12].

Phase Behavior and Transition Parameters

Melting and Boiling Points

The phase transition characteristics of 1,1-dichloropropane demonstrate typical behavior for a halogenated alkane compound. The melting point has been estimated at -83.56°C (189.59 K) [1] [2], indicating that the compound remains liquid under normal ambient conditions. This low melting point is consistent with the molecular structure and intermolecular forces present in the compound.

The boiling point of 1,1-dichloropropane is well-documented across multiple sources, with values ranging from 88.0°C to 88.1°C at standard atmospheric pressure (760 mmHg) [1] [3] [4] [2]. The NIST WebBook reports specific values of 361.3 K (88.15°C) and 361.25 K (88.1°C) from different studies [4]. The consistency of these values across multiple experimental determinations confirms the reliability of the boiling point measurement.

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Melting Point | -83.56°C (estimate) | 189.59 | ChemicalBook [1] [2] |

| Boiling Point | 88.1 ± 0.5°C | 361.25 | Multiple sources [1] [3] [4] |

Critical Properties

The critical properties of 1,1-dichloropropane have been estimated using thermodynamic correlation methods. The critical temperature is estimated to be 266.1°C (539.25 K) [5], while the critical pressure is estimated at 38.3 atm (563 psia) [5]. These values are consistent with the molecular weight and structure of the compound, placing it within the expected range for similar halogenated hydrocarbons.

The critical compressibility factor and critical density were not found in the available literature, indicating that these properties may require additional experimental determination or more sophisticated theoretical calculations.

Thermodynamic Properties

The thermodynamic properties of 1,1-dichloropropane have been characterized through various experimental studies. The enthalpy of vaporization has been measured as 35.2 ± 0.4 kJ/mol at 298 K [6], which corresponds to 8.41 ± 0.1 kcal/mol [6]. This value is consistent with the molecular structure and intermolecular forces present in the compound.

The vapor pressure at 25°C (298 K) is reported as 8.7 kPa (65.25 mmHg) [7] [8], indicating moderate volatility under ambient conditions. The vapor pressure data follows expected temperature dependence, with values increasing with temperature according to the Antoine equation parameters available in the literature.

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Enthalpy of Vaporization | 35.2 ± 0.4 kJ/mol | 298 | Varushchenko et al., 2007 [6] |

| Heat of Vaporization | 8.41 ± 0.1 kcal/mol | 298 | NIST WebBook [6] |

| Vapor Pressure | 8.7 kPa | 298 | Multiple sources [7] [8] |

Solubility Characteristics

The solubility behavior of 1,1-dichloropropane reflects its hydrophobic nature and organic character. The compound exhibits very limited solubility in water [9] [10], which is typical for halogenated hydrocarbons. The low water solubility is attributed to the hydrophobic nature of the propyl chain and the electron-withdrawing effect of the chlorine atoms.

In contrast, 1,1-dichloropropane demonstrates good solubility in organic solvents [1] [2] [9] [10], including alcohols, ethers, and other non-polar solvents. This solubility pattern makes it useful as a solvent in organic synthesis and extraction processes.

The Henry's Law constant has been estimated as 3.76 × 10⁻³ atm·m³/mol at 25°C [7], indicating significant volatility from aqueous solutions and suggesting that the compound will readily partition into the gas phase when present in water.

Density and Specific Gravity

The density of 1,1-dichloropropane has been consistently measured across multiple sources. At 25°C, the density is 1.13 g/mL [1] [2], while at 20°C, the specific gravity is 1.1321 g/cm³ [3] [7]. These values indicate that the compound is denser than water, which is consistent with the presence of two chlorine atoms in the molecular structure.

The relative density (water = 1) is reported as 1.13 [11], confirming that the compound will sink in water. This property is important for environmental fate assessment and handling procedures.

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Density | 1.13 g/mL | 25 | Multiple sources [1] [2] |

| Specific Gravity | 1.1321 g/cm³ | 20 | CAS Common Chemistry [3] |

| Relative Density | 1.13 | 25 | INCHEM [11] |

Optical Properties

Refractive Index

The refractive index of 1,1-dichloropropane has been measured as n₂₀ᴰ = 1.4275 [1] [2] [9] [10], where the superscript indicates measurement at 20°C using the sodium D-line. This value is consistent with the molecular structure and polarizability of the compound.

The molecular refractive power has been calculated as 26.01 mL/mol [12], which relates to the molecular polarizability and electronic structure of the compound. The molar volume is reported as 97.4 mL/mol [12], providing insight into the molecular packing and intermolecular interactions.

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Refractive Index (nD²⁰) | 1.4275 | 20 | Multiple sources [1] [2] [9] [10] |

| Molecular Refractive Power | 26.01 mL/mol | 20 | Stenutz [12] |

| Molar Volume | 97.4 mL/mol | 20 | Stenutz [12] |

Electrical Properties

Dipole Moment

The electrical properties of 1,1-dichloropropane are characterized by its dipole moment of 2.06 D (Debye units) [12]. This significant dipole moment arises from the asymmetric distribution of electron density caused by the two chlorine atoms attached to the same carbon atom, creating a permanent electric dipole.

The dipole moment value indicates that 1,1-dichloropropane is a polar molecule, which influences its physical properties such as boiling point, solubility characteristics, and intermolecular interactions. This polarity contributes to its moderate dielectric properties and affects its behavior in electric fields.

While specific dielectric constant values were not found in the literature for 1,1-dichloropropane, based on similar dichloroalkanes such as 1,2-dichloropropane (εᵣ = 8.93) [13] and 1,3-dichloropropane (εᵣ = 9.51) [13], the dielectric constant of 1,1-dichloropropane can be estimated to be in the range of 9-10.

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Dipole Moment | 2.06 D | 20 | Stenutz [12] |

| Dielectric Constant | ~9-10 (estimated) | 20 | Estimated from similar compounds [13] |

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless watery liquid

XLogP3

Boiling Point

88.1 °C

88.4 °C

88 °C

Flash Point

7 °C (45 °F) - closed cup

16 °C o.c.

Vapor Density

Relative vapor density (air = 1): 3.9

Density

1.1321 g/cu cm at 20 °C

Relative density (water = 1): 1.13

LogP

2.3 (calculated)

Odor

UNII

GHS Hazard Statements

H225 (92.68%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

68.3 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 8.7

Pictograms

Flammable;Irritant;Health Hazard